molecular formula C19H16FN5 B2813306 N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-57-8

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2813306
M. Wt: 333.37
InChI Key: JBUHXBNLRQMCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-amine moiety. This suggests that it might belong to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Platelet Antiaggregating Activity and Other Biological Activities

Research conducted by Bondavalli et al. (1992) on 3,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidines, highlighted their significant platelet antiaggregating activity. These compounds exhibited effects superior or comparable to acetyl-salicylic acid and also demonstrated moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).

Antimycobacterial and Antituberculosis Activity

Sutherland et al. (2022) reported on the potency of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This study showcased the design, synthesis, and evaluation of approximately 70 novel derivatives, highlighting their potential as inhibitors of M.tb with effective in vitro growth inhibition, low hERG liability, and good metabolic stabilities (Sutherland et al., 2022).

Synthesis and Characterization of Derivatives

Li-feng (2011) focused on the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives. The study detailed the synthesis process, yielding compounds with potential biological activity, characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Li-feng, 2011).

Anticancer Activity

Research by Abdellatif et al. (2014) on new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line. Some compounds, particularly those with nitrobenzylideneamino substituents, showed potent inhibitory activity, highlighting their therapeutic potential (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for in vitro antimicrobial and anticancer activity. Some compounds outperformed doxorubicin in anticancer activity, and most exhibited good to excellent antimicrobial effectiveness (Hafez et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Without specific data on this compound, it’s hard to provide a detailed safety and hazards analysis .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-3-4-13(2)17(9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHXBNLRQMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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